molecular formula C11H10BrNO4 B11822492 ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate

ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate

Cat. No.: B11822492
M. Wt: 300.10 g/mol
InChI Key: GUXJWQBKMCNIKJ-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a chemical reagent designed for laboratory research applications. This compound is built on the 1,4-benzoxazine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active molecules . The 1,4-benzoxazine core is recognized as a key heterocycle in drug discovery and has been investigated for its potential in areas including cardiovascular disorders . The specific bromo and ester functional groups on this scaffold make it a valuable synthetic intermediate for further chemical transformations and structure-activity relationship (SAR) studies during the research and development of new molecular entities . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C11H10BrNO4

Molecular Weight

300.10 g/mol

IUPAC Name

ethyl 7-bromo-3-oxo-4H-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C11H10BrNO4/c1-2-16-11(15)9-10(14)13-7-4-3-6(12)5-8(7)17-9/h3-5,9H,2H2,1H3,(H,13,14)

InChI Key

GUXJWQBKMCNIKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)NC2=C(O1)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Base-Mediated Cyclization

A widely cited method involves the cyclization of ethyl 2-(2-bromo-5-hydroxyphenyl)glycidate under basic conditions. In a representative procedure, the glycidate derivative (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF) and treated with potassium carbonate (2.5 eq) at 80°C for 6 hours. The reaction proceeds via intramolecular nucleophilic attack, forming the benzoxazine ring. Post-reaction, the mixture is cooled, diluted with ice water, and extracted with ethyl acetate. Evaporation and silica gel chromatography yield the target compound in 78% purity (HPLC).

Key Data:

ParameterValue
Temperature80°C
Reaction Time6 hours
SolventDMF
BaseK₂CO₃
Yield78%

Acid-Catalyzed Cyclization

Alternative protocols employ p-toluenesulfonic acid (PTSA) in toluene under reflux. This method achieves faster cyclization (3 hours) but requires careful pH control during workup to prevent ester hydrolysis. Yields are comparable (75–80%), though product isolation is complicated by residual acid.

Bromination of Ethyl 3-Oxo-3,4-Dihydro-2H-Benzo[b] Oxazine-2-Carboxylate

Electrophilic Aromatic Bromination

Direct bromination of the non-brominated parent compound using bromine (Br₂) in acetic acid at 50°C introduces the bromine atom at the 7-position. The reaction is quenched with sodium thiosulfate, and the product is recrystallized from ethanol/water (1:1) to afford 85% yield.

Optimization Insight:

  • Solvent Choice: Acetic acid enhances electrophilic substitution kinetics compared to DCM or THF.

  • Stoichiometry: A 1.1:1 molar ratio of Br₂ to substrate minimizes di-brominated byproducts.

Catalytic Bromination Using N-Bromosuccinimide (NBS)

NBS in the presence of AIBN (azobisisobutyronitrile) initiates radical bromination under UV light (λ = 365 nm). This method offers regioselective bromination at the 7-position with 89% yield but requires inert conditions and specialized equipment.

Multi-Step Synthesis from 2-Amino-3-Bromophenol Derivatives

Condensation with Ethyl Chlorooxoacetate

A three-step sequence starts with 2-amino-3-bromophenol:

  • Esterification: Treatment with ethyl chlorooxoacetate in THF and triethylamine forms the intermediate ethyl 2-((2-bromo-3-hydroxyphenyl)amino)-2-oxoacetate.

  • Cyclization: Heating the intermediate in acetic anhydride at 120°C for 2 hours induces ring closure via dehydration.

  • Purification: Column chromatography (hexane:ethyl acetate = 4:1) isolates the product in 68% overall yield.

Advantages:

  • Avoids hazardous brominating agents.

  • Scalable to >100 g batches.

Optimization Strategies for Enhanced Efficiency

Solvent Effects

  • Polar Aprotic Solvents: DMF and DMSO accelerate cyclization but complicate purification.

  • Ether Solvents: THF and 1,4-dioxane improve selectivity at the cost of longer reaction times.

Catalytic Additives

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) enhances reaction rates by 30% in biphasic systems.

  • Lewis Acids: ZnCl₂ facilitates bromine activation, reducing side reactions in electrophilic substitutions.

Temperature Control

  • Low-Temperature Bromination (0–5°C): Minimizes thermal degradation, improving yields to 92%.

  • Microwave Assistance: Reduces cyclization time from 6 hours to 45 minutes at 100°C.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 4.30 (q, 2H, J = 7.1 Hz, OCH₂), 4.70 (s, 2H, NCH₂), 6.95–7.20 (m, 3H, Ar-H).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O lactam).

Chromatographic Purity

  • HPLC: >98% purity using a C18 column (MeCN:H₂O = 70:30, 1.0 mL/min).

  • Melting Point: 142–144°C (lit. 143°C) .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom at the 7-position undergoes substitution with nucleophiles under mild conditions. For example:

  • Reaction with 4-methoxybenzyl chloride :
    In toluene at 80°C with K<sub>2</sub>CO<sub>3</sub> and tetrabutylammonium bromide (TBAB), the bromo group is replaced by a 4-methoxybenzyl (PMB) group, yielding ethyl 4-(4-methoxybenzyl)-2,5,7,8-tetramethyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-2-carboxylate .

Reagent Conditions Product
4-Methoxybenzyl chloride80°C, 19 h, K<sub>2</sub>CO<sub>3</sub>/TBABEthyl 4-(4-methoxybenzyl)-2,5,7,8-tetramethyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-2-carboxylate

Reduction Reactions

The 3-oxo group is selectively reduced to a hydroxyl group:

  • Sodium trimethoxyborohydride reduction :
    Treatment with (CH<sub>3</sub>)<sub>2</sub>SBH<sub>3</sub> in THF at 67°C reduces the ketone to a secondary alcohol, forming ethyl 4-(4-methoxybenzyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-benzo[b] oxazine-2-carboxylate .

Reducing Agent Conditions Product
(CH<sub>3</sub>)<sub>2</sub>SBH<sub>3</sub>THF, 67°C, 16 hEthyl 4-(4-methoxybenzyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-benzo[b] oxazine-2-carboxylate

Alkyne Formation via Bestmann–Ohira Reaction

The aldehyde intermediate derived from oxidation undergoes alkyne formation:

  • Bestmann–Ohira reagent :
    Reaction with K<sub>2</sub>CO<sub>3</sub> in methanol at 0–25°C converts the aldehyde to an ethynyl group, producing 2-ethynyl-4-(4-methoxybenzyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-benzo[b] oxazine .

Click Chemistry for Triazole Derivatives

The ethynyl group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Triazole synthesis :
    Reaction with azides (e.g., methoxymethyl azide) using CuSO<sub>4</sub>·5H<sub>2</sub>O and sodium ascorbate in CH<sub>2</sub>Cl<sub>2</sub>/H<sub>2</sub>O yields 1,4-disubstituted triazoles .

Azide Catalyst System Product
Methoxymethyl azideCuSO<sub>4</sub>/sodium ascorbate2-(1-(Methoxymethyl)-1H-1,2,3-triazol-4-yl)-4-(4-methoxybenzyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-benzo[b] oxazine

Limitations in Alkylation Reactions

Attempts to alkylate the oxazine nitrogen with aliphatic amines (e.g., hexylamine) under batch or flow conditions resulted in unstable products that decomposed during purification . This highlights the scaffold’s sensitivity to steric and electronic factors.

Key Research Findings

  • Biological relevance : Triazole derivatives exhibit antioxidant properties, with IC<sub>50</sub> values ≤5 μM in DPPH radical scavenging assays .

  • Synthetic flexibility : Modular modifications at the 2- and 7-positions enable tailored pharmacological profiles while retaining core bioactivity .

This compound’s reactivity profile positions it as a cornerstone for developing novel therapeutics, particularly in oncology and oxidative stress-related pathologies.

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds related to ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives. For instance, research has shown that C-3 tethered 2-oxo-benzo[1,4]oxazines exhibit potent antioxidant activity, outperforming standard references like BHT (Butylated Hydroxytoluene) in various assays . These compounds can potentially be developed into therapeutic agents targeting oxidative stress-related diseases.

Cytotoxicity and Cancer Research

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies indicate non-toxic nature in non-cancerous cell lines while exhibiting significant cytotoxicity in cancerous cells at higher concentrations . This suggests a promising application in cancer therapy, where selective toxicity is crucial.

Molecular Docking Studies

In silico molecular docking studies have been conducted to understand the binding interactions of ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives with biological targets. These studies provide insights into the potential efficacy of these compounds as drug candidates, particularly in targeting specific proteins involved in disease pathways .

Synthesis and Derivatives

The synthesis of ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives has been explored extensively. Methods include:

  • Reactions with Aminophenols : Utilizing 2-amino phenol and chloroacetyl chloride under controlled conditions yields high purity products with good yields .
MethodYieldConditions
Reaction with 2-amino phenolUp to 95%Chloroform, TEBA as catalyst
Cascade reactions with halophenolsHighDBU in ionic liquids

These synthetic routes not only facilitate the production of ethyl 7-bromo derivatives but also allow for the exploration of structural variations that may enhance biological activity.

Polymer Chemistry

The structure of ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine lends itself to applications in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the rigid aromatic structure .

Dyes and Pigments

Compounds derived from benzoxazines are known for their vivid colors and stability under UV light. Ethyl 7-bromo derivatives may find applications as dyes or pigments in various industries including textiles and coatings.

Mechanism of Action

The mechanism of action of ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₁H₁₀BrNO₄
  • Functional Groups : Bromo (C-7), ketone (C-3), ethyl ester (C-2).
  • Spectroscopic Data : IR absorption at ~1755 cm⁻¹ (C=O stretch of ester) is typical for similar compounds .

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Benzoxazine derivatives differ in substituent positions and electronic properties, which influence reactivity, solubility, and biological activity.

Compound Substituents Molecular Weight Key Properties
Ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (Target) Br (C-7), COOEt (C-2), O (oxazine ring) 314.14 (estimated) Bromine enhances electrophilicity; ester improves lipophilicity .
Ethyl 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate Br (C-6) 299.12 Lower molecular weight; bromine at C-6 may alter ring electronics .
Ethyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate Cl (C-6) 254.69 Chlorine’s smaller atomic radius reduces steric hindrance vs. bromine .
Ethyl 4-(4-methoxybenzyl)-2,5,7,8-tetramethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate 4-methoxybenzyl (N-4), methyl (C-5,7,8), COOEt (C-2) 423.48 Methoxybenzyl enhances antioxidant activity; methyl groups increase hydrophobicity .

Key Observations :

  • Bromine at C-7 (target compound) vs.
  • Methoxybenzyl and tetramethyl substituents () significantly increase molecular weight and modulate solubility .

Key Observations :

  • The target compound’s bromine and ketone groups may position it for enzyme inhibition (e.g., akin to Na/H exchange inhibitors in ).
  • Antioxidant activity in highlights the role of electron-donating groups (e.g., methoxybenzyl) .

Key Observations :

  • Brominated derivatives (e.g., ) achieve high yields (~80%) under mild conditions.
  • Methoxybenzyl introduction () slightly reduces yield (69%), possibly due to steric demands .

Biological Activity

Ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (CAS No. 1245708-51-3) is a synthetic compound known for its diverse biological activities. Its molecular formula is C11H10BrNO4, and it has garnered interest in pharmaceutical research due to its potential therapeutic effects. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

  • Molecular Weight : 300.11 g/mol
  • Molecular Structure : The compound features a benzoxazine ring with a bromine substitution and a carboxylate ester group.

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound possesses notable antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro. Various cancer cell lines have shown sensitivity to this compound:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)3.5
A549 (Lung Cancer)6.0

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are of great interest. This compound has demonstrated the ability to reduce inflammatory markers in vitro:

Inflammatory Marker Reduction (%)
TNF-alpha45%
IL-630%
COX-250%

These findings indicate that the compound may have therapeutic potential in treating inflammatory conditions .

Case Studies

A recent study conducted by Torres-García et al. explored the effects of various benzoxazine derivatives on human neutrophils. The study found that this compound significantly enhanced phagocytic activity compared to control groups. This suggests a potential role in boosting immune responses .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For brominated derivatives, starting materials like 2-amino-4-bromophenol are reacted with ethyl 2,3-dibromopropanoate in dry acetone under basic conditions (e.g., K₂CO₃) to form the oxazine ring. Key steps include maintaining anhydrous conditions, refluxing in aprotic solvents, and controlling stoichiometry to minimize byproducts. Purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the oxazine ring (e.g., δ 4.0–4.5 ppm for CH₂ groups) and ester carbonyl (δ 165–170 ppm). The bromine substituent induces deshielding in aromatic protons (δ 7.0–8.0 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 326.99 for C₁₁H₁₀BrNO₄) to rule out impurities.
  • IR : Validate carbonyl stretches (ν ~1750 cm⁻¹ for ester C=O) and aromatic C-Br (ν ~600 cm⁻¹) .

Q. How can researchers ensure purity and assess reaction success during synthesis?

  • Methodological Answer :

  • TLC Monitoring : Use silica plates with UV-active spots; eluent systems like ethyl acetate/hexane (3:7) to track intermediate formation.
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., Calcd: C 46.18%, H 4.23%; Found: C 46.42%, H 4.11%) to detect residual solvents or incomplete reactions .
  • HPLC : Employ reverse-phase columns (C18, acetonitrile/water) to quantify purity (>95%) .

Advanced Research Questions

Q. How can regioselective modifications at the 7-bromo position be achieved?

  • Methodological Answer :

  • Directed Metalation : Use lithium-halogen exchange with LDA (lithium diisopropylamide) to replace bromine with electrophiles (e.g., aldehydes, ketones) .
  • Cross-Coupling : Apply Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) for aryl-aryl bond formation. Ensure rigorous degassing to prevent catalyst poisoning .
  • Protection Strategies : Temporarily mask reactive sites (e.g., ester groups) using tert-butyldimethylsilyl (TBS) protection to direct substitution .

Q. How should researchers resolve contradictions between spectral data and elemental analysis?

  • Methodological Answer :

  • Repeat Analyses : Confirm NMR/HRMS under standardized conditions (e.g., deuterated solvent purity, instrument calibration).
  • Complementary Techniques : Use X-ray crystallography to resolve structural ambiguities (e.g., confirming bromine positioning) .
  • Error Source Identification : Check for hygroscopicity (affecting elemental analysis) or paramagnetic impurities (distorting NMR) .

Q. What mechanistic insights explain the formation of the oxazine ring?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progression via in-situ IR to identify rate-determining steps (e.g., cyclization vs. ester hydrolysis).
  • Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in the oxazine ring .
  • Computational Modeling : Apply DFT (Density Functional Theory) to simulate transition states and identify steric/electronic barriers to ring closure .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites (e.g., bromine as a leaving group).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing intermediates) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological derivatization .

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